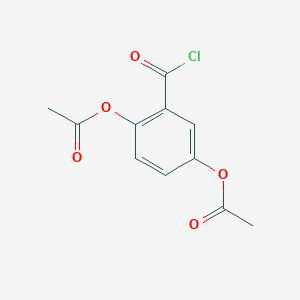
Benzoyl chloride, 2,5-bis(acetyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoyl chloride, 2,5-bis(acetyloxy)-: is an organic compound with the molecular formula C11H9ClO5. It is a derivative of benzoyl chloride, featuring two acetyloxy groups attached to the benzene ring. This compound is known for its reactivity and is used in various chemical processes and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Benzoyl chloride, 2,5-bis(acetyloxy)- can be synthesized by reacting benzoyl chloride with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production: Industrially, this compound can be produced by the chlorination of benzaldehyde followed by acetylation. The process involves the use of chlorine gas and acetic anhydride, with the reaction being carried out in a controlled environment to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Hydrolysis: Benzoyl chloride, 2,5-bis(acetyloxy)- undergoes hydrolysis in the presence of water, resulting in the formation of benzoic acid and acetic acid.
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Esterification: The acetyloxy groups can react with alcohols to form esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid).
Major Products:
Hydrolysis: Benzoic acid and acetic acid.
Substitution: Substituted benzoyl derivatives.
Esterification: Esters of benzoic acid.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of polymers and resins.
Biology:
- Utilized in the study of enzyme-catalyzed reactions involving ester bonds.
- Acts as a model compound for studying the reactivity of acyl chlorides.
Medicine:
- Investigated for its potential use in drug delivery systems.
- Explored for its antimicrobial properties.
Industry:
- Used in the production of dyes, perfumes, and pharmaceuticals.
- Employed in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
Mechanism:
- The reactivity of benzoyl chloride, 2,5-bis(acetyloxy)- is primarily due to the presence of the acyl chloride group, which is highly electrophilic. This makes it susceptible to nucleophilic attack, leading to various substitution and hydrolysis reactions.
- The acetyloxy groups can undergo esterification reactions, forming esters that are useful in organic synthesis.
Molecular Targets and Pathways:
- Targets nucleophiles such as amines, alcohols, and thiols.
- Involved in pathways related to ester bond formation and hydrolysis.
Comparación Con Compuestos Similares
Benzoyl chloride: A simpler derivative with only one acyl chloride group.
Benzyl chloride: Contains a benzyl group instead of a benzoyl group.
Acetyl chloride: A smaller acyl chloride with only one acyl group.
Uniqueness:
- Benzoyl chloride, 2,5-bis(acetyloxy)- is unique due to the presence of two acetyloxy groups, which enhance its reactivity and versatility in chemical synthesis.
- Its dual functionality allows for a wider range of reactions and applications compared to simpler acyl chlorides.
Propiedades
Número CAS |
37785-02-7 |
|---|---|
Fórmula molecular |
C11H9ClO5 |
Peso molecular |
256.64 g/mol |
Nombre IUPAC |
(4-acetyloxy-3-carbonochloridoylphenyl) acetate |
InChI |
InChI=1S/C11H9ClO5/c1-6(13)16-8-3-4-10(17-7(2)14)9(5-8)11(12)15/h3-5H,1-2H3 |
Clave InChI |
KRVBLGZQTKFBQE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC(=C(C=C1)OC(=O)C)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol](/img/structure/B14671936.png)



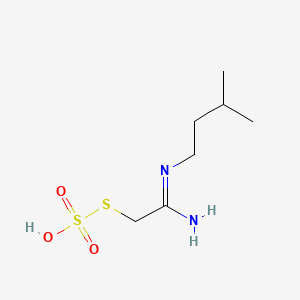
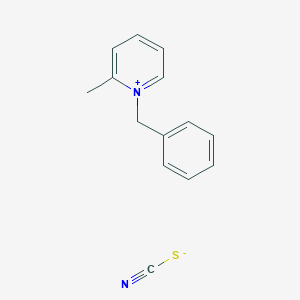
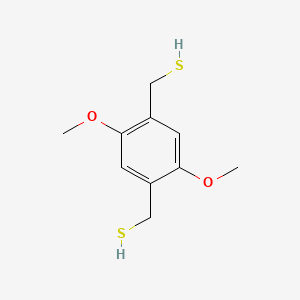
![[(3S,7S,8R,9S,10R,13S,14S)-7-methoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14671966.png)

![8-Oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14671969.png)
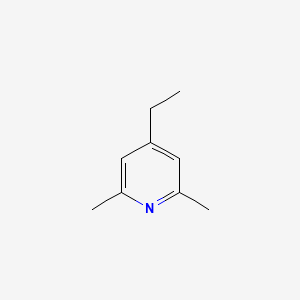
![2-[Di(prop-2-en-1-yl)carbamoyl]benzoic acid](/img/structure/B14671985.png)


